1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 944780-34-1
VCID: VC21371102
InChI: InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.79g/mol

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 944780-34-1

Cat. No.: VC21371102

Molecular Formula: C13H15ClN2O3S

Molecular Weight: 314.79g/mol

* For research use only. Not for human or veterinary use.

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole - 944780-34-1

Specification

CAS No. 944780-34-1
Molecular Formula C13H15ClN2O3S
Molecular Weight 314.79g/mol
IUPAC Name 1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Standard InChI InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3
Standard InChI Key AGFWERYOVSABMF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC

Introduction

Synthesis Methods

General Pyrazole Synthesis

The synthesis of pyrazole derivatives, including 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, typically involves multiple reaction steps. The fundamental pyrazole ring structure is commonly synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. For the specific 3,5-dimethyl-1H-pyrazole core structure present in our target compound, the synthesis typically begins with the reaction of pentane-2,4-dione with hydrazine hydrate. This is an exothermic reaction carried out in methanol at 25-35°C, yielding 3,5-dimethyl-1H-pyrazole quantitatively .

An alternative method for synthesizing specifically substituted pyrazoles was described by Katritzky et al., which involves a regioselective condensation reaction of α-benzotriazolylenones with methyl and phenylhydrazines. This method creates intermediate pyrazolines which are then treated in a basic medium to produce the desired pyrazoles with yields ranging from 50–94% after removal of the benzotriazole group . This approach is particularly valuable for accessing tetrasubstituted pyrazoles.

Sulfonylation of Pyrazoles

The key step in synthesizing 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves a sulfonylation reaction. Based on general sulfonylation methods for pyrazoles, the process typically begins with the conversion of the appropriate pyrazole compound to a sulfonyl chloride intermediate. As described for related compounds, this can be accomplished by reacting the pyrazole with chlorosulfonic acid in chloroform under nitrogen atmosphere at 0°C, gradually raising the temperature to 60°C and maintaining these conditions for approximately 10 hours . Subsequently, thionyl chloride is added at 60°C, and the reaction continues for an additional 2 hours. After cooling and appropriate workup procedures, the resulting pyrazole sulfonyl chloride intermediate is obtained .

Sulfonamide Formation

The final step in synthesizing the target compound would likely involve the reaction of a sulfonyl chloride intermediate with an appropriately substituted phenol or phenolate to form the sulfonyl linkage. For sulfonamide formation in related compounds, a general procedure involves taking the sulfonyl chloride in dichloromethane and adding it to a mixture of the appropriate amine and a base such as diisopropylethylamine (DIPEA) at 25–30°C . The reaction mixture is typically stirred for 16 hours, followed by workup with cold water, separation of the organic layer, drying over sodium sulfate, and purification through column chromatography to yield the final product .

For the specific synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, optimized reaction conditions would likely involve careful control of stoichiometry (typically 1.0 equivalent of sulfonyl chloride, 1.05 equivalents of the appropriate phenol derivative, and 1.5-3.0 equivalents of base) in a suitable solvent such as dichloromethane (10 volumes) . The progress of such reactions is commonly monitored using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) .

Research Methodology and Analytical Techniques

Identification and Characterization Methods

The identification and characterization of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically employ various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is essential for confirming the structure and determining the positions of substituents. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, helping to verify the molecular formula and structure. Infrared (IR) spectroscopy can identify functional groups such as the sulfonyl group (S=O stretching vibrations) and the C-O bond of the methoxy group.

X-ray crystallography, when single crystals are available, offers definitive structural confirmation by determining the three-dimensional arrangement of atoms. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reaction progress during synthesis .

Reaction Monitoring

During the synthesis of pyrazole derivatives and their sulfonylated forms, reaction progress is typically monitored using TLC and LC-MS . These techniques allow chemists to track the conversion of starting materials to products and identify the formation of any byproducts. Optimized reaction conditions for sulfonamide coupling reactions, such as those that might be employed in synthesizing 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, often involve the use of DIPEA as a base in dichloromethane for approximately 16 hours .

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